molecular formula C6H10O3 B15072628 3-(Oxetan-3-yl)propanoic acid

3-(Oxetan-3-yl)propanoic acid

Cat. No.: B15072628
M. Wt: 130.14 g/mol
InChI Key: KDOBFCNOXBRPML-UHFFFAOYSA-N
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Description

3-(Oxetan-3-yl)propanoic acid is an organic compound characterized by the presence of an oxetane ring, a four-membered cyclic ether, attached to a propanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxetan-3-yl)propanoic acid typically involves the formation of the oxetane ring followed by its functionalization. One common method is the intramolecular cyclization of suitable precursors. For instance, the oxetane ring can be synthesized through the Paternò–Büchi reaction, which involves the [2+2] cycloaddition of carbonyl compounds with alkenes under photochemical conditions .

Another approach involves the epoxide ring opening followed by ring closure to form the oxetane ring. This method often uses epoxides and suitable nucleophiles under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of starting materials, catalysts, and solvents, as well as reaction parameters such as temperature and pressure, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

3-(Oxetan-3-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized oxetane derivatives .

Scientific Research Applications

3-(Oxetan-3-yl)propanoic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Oxetan-3-yl)propanoic acid involves its interaction with molecular targets through its functional groups. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Oxetan-2-yl)propanoic acid
  • 3-(Oxetan-3-yloxy)propanoic acid
  • Azetidine derivatives

Uniqueness

3-(Oxetan-3-yl)propanoic acid is unique due to its specific ring structure and functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it versatile for various applications .

Properties

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

3-(oxetan-3-yl)propanoic acid

InChI

InChI=1S/C6H10O3/c7-6(8)2-1-5-3-9-4-5/h5H,1-4H2,(H,7,8)

InChI Key

KDOBFCNOXBRPML-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)CCC(=O)O

Origin of Product

United States

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